

Diallylmethylamine as a chemical intermediate in organic synthesis

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Compound of Interest

Compound Name: *Diallylmethylamine*

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Diallylmethylamine: A Versatile Intermediate in Organic Synthesis

Introduction

Diallylmethylamine, a tertiary amine with the formula $(CH_2=CHCH_2)_2NCH_3$, serves as a valuable and versatile chemical intermediate in the landscape of organic synthesis. Its unique structure, featuring two allyl groups and a methyl group attached to a central nitrogen atom, provides multiple reactive sites for a variety of chemical transformations. This allows for its application in the synthesis of a diverse range of molecules, from quaternary ammonium salts with applications in materials science to key precursors for pharmaceutical compounds. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting the utility of **diallylmethylamine** in several key areas of organic synthesis.

Synthesis of Quaternary Ammonium Salts

Diallylmethylamine is a common precursor for the synthesis of quaternary ammonium salts. These salts have a wide array of applications, including as monomers for polymerization, phase transfer catalysts, and components of ionic liquids. The quaternization reaction involves the alkylation of the tertiary amine nitrogen with an alkyl halide.

Application Note:

The synthesis of diallyldimethylammonium chloride, a widely used monomer for the production of poly(diallyldimethylammonium chloride) (polyDADMAC), exemplifies this application.

PolyDADMAC is a high-charge-density cationic polymer used extensively in water treatment as a flocculant and coagulant. The two allyl groups on the **diallylmethylamine** precursor can also be utilized in subsequent polymerization or ring-closing metathesis reactions.

Experimental Protocol: Synthesis of Diallyldimethylammonium Chloride[1][2][3][4]

Materials:

- **Diallylmethylamine**
- Methyl chloride (or other suitable alkylating agent like methyl iodide)
- Solvent (e.g., acetone, ethanol, or water)[1]
- Reaction vessel equipped with a stirrer, thermometer, condenser, and addition funnel

Procedure:

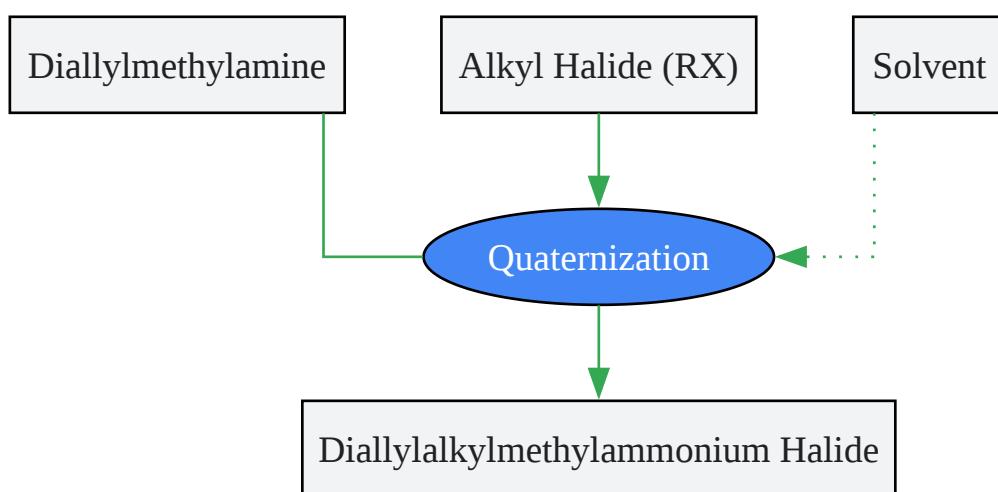
- In a reaction vessel, dissolve **diallylmethylamine** in the chosen solvent.
- Cool the solution to the desired temperature (e.g., 0-10 °C).
- Slowly add the alkylating agent (e.g., methyl chloride) to the stirred solution while maintaining the temperature. The molar ratio of **diallylmethylamine** to alkylating agent is typically 1:1 to 1:1.2.
- After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours until the reaction is complete (monitoring by TLC or GC is recommended).
- If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.

- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Quantitative Data:

| Alkylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
|------------------|---------|------------------|-------------------|-----------|-----------|
| Methyl Chloride | Water | 0 - 44 | Not Specified | 97.65 | [2] |
| Allyl Chloride | Water | 3 - 44 | Not Specified | 97.7 | [3] |

Diagram: Quaternization of **Diallylmethylamine**



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Caption: General workflow for the quaternization of **diallylmethylamine**.

Intermediate in the Synthesis of Antifungal Agents

Diallylmethylamine and its derivatives are structurally related to allylamine-based antifungal drugs such as naftifine and butenafine. While direct protocols starting from **diallylmethylamine** are not always the primary synthetic route, its structural motif is a key component of intermediates used in their synthesis.

Application Note:

The synthesis of naftifine involves the coupling of N-methyl-1-naphthalenemethylamine with an allyl-like fragment.[4][5][6][7][8] **Diallylmethylamine** can be a precursor to related structures or used in the development of novel analogues. The allylic functionality is crucial for the antifungal activity of these drugs, which inhibit the enzyme squalene epoxidase in fungi.

Experimental Protocol: Synthesis of N-methyl-1-naphthalenemethylamine (Naftifine Intermediate)[5][8]

Materials:

- 1-Chloromethylnaphthalene
- Methylamine solution
- Solvent (e.g., propionitrile, toluene)
- Base (e.g., sodium hydroxide)

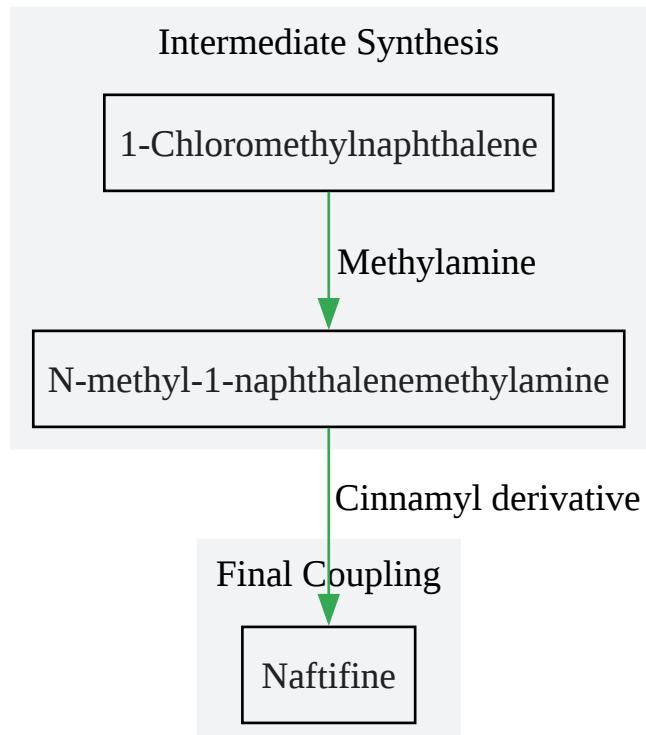
Procedure:

- In a reaction vessel, combine 1-chloromethylnaphthalene with an excess of methylamine solution in a suitable solvent.
- The reaction can be carried out at temperatures ranging from 13-45°C for several hours.[4]
- After the reaction is complete, the mixture is worked up by washing with water and brine.
- The organic layer is dried over a drying agent (e.g., anhydrous magnesium sulfate) and the solvent is removed under reduced pressure.
- The crude N-methyl-1-naphthalenemethylamine is then purified by distillation or recrystallization.

Quantitative Data for a Related Naftifine Synthesis Step:

| Reactants | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|--|--|---------|------------------|---------------|-----------|
| N-methyl-1-naphthylmethyamine, Cinnamyl chloride | NaOH | Toluene | Reflux | 55 | [7] |
| N-methyl-1-naphthylmethyamine hydrochloride, Cinnamyl chloride | K ₂ CO ₃ , PEG-600 | Ether | Reflux | Not specified | [5] |

Diagram: Synthetic Approach to Naftifine

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Caption: Key steps in a synthetic route towards the antifungal agent naftifine.

Ring-Closing Metathesis (RCM)

The two allyl groups of **diallylmethylamine** make it a suitable substrate for ring-closing metathesis (RCM), a powerful reaction in organic synthesis for the formation of cyclic compounds.^{[9][10]} RCM of **diallylmethylamine** derivatives, typically after N-protection (e.g., with a Boc group), leads to the formation of five-membered nitrogen-containing heterocycles, specifically 2,5-dihydro-1H-pyrrole derivatives.

Application Note:

The resulting dihydropyrroles are valuable building blocks for the synthesis of various alkaloids, pharmaceuticals, and other complex nitrogen-containing molecules. The reaction is typically catalyzed by ruthenium-based catalysts, such as Grubbs' catalysts.^[11]

Experimental Protocol: Ring-Closing Metathesis of N-Boc-diallylamine^[13]

Materials:

- N-Boc-diallylamine (prepared from diallylamine, can be adapted for **diallylmethylamine**)
- Grubbs' catalyst (e.g., 1st or 2nd generation)
- Anhydrous and degassed solvent (e.g., dichloromethane)
- Inert atmosphere (e.g., argon or nitrogen)

Procedure:

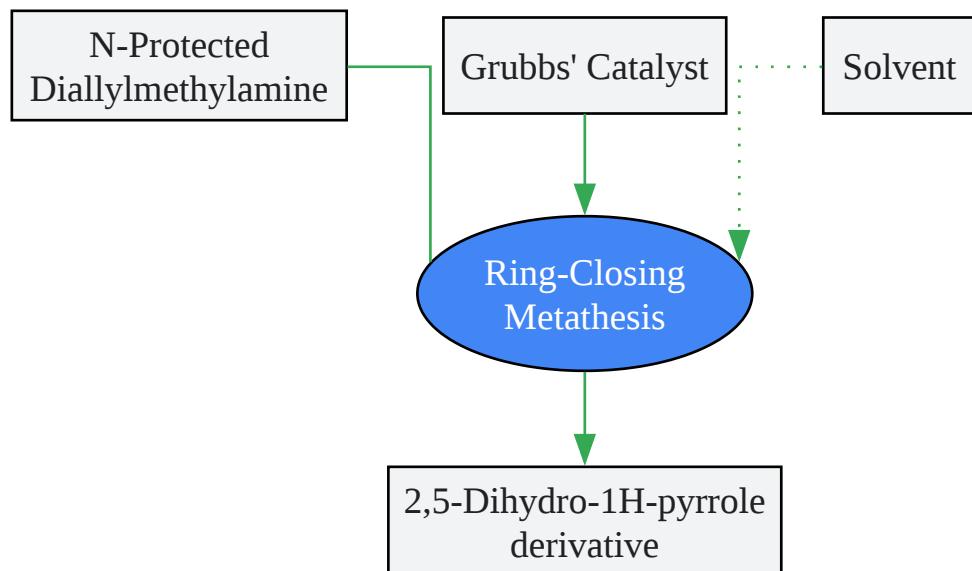
- In a flame-dried flask under an inert atmosphere, dissolve N-Boc-diallylamine in the anhydrous and degassed solvent.
- Add the Grubbs' catalyst (typically 0.5-5 mol%) to the solution.
- The reaction mixture is stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, depending on the catalyst and substrate.

- The progress of the reaction is monitored by TLC or GC.
- Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford the N-Boc-3-pyrroline.

Quantitative Data:

| Substrate | Catalyst (mol%) | Solvent | Temperature | Time (h) | Yield (%) | Reference |
|--------------------|-----------------|---------------------------------|-------------|----------|-----------|----------------------|
| N-Boc-diallylamine | Grubbs' I (0.5) | CH ₂ Cl ₂ | Reflux | 2.5 | 90-94 | [12] |

Diagram: RCM of a **Diallylmethylamine** Derivative



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Caption: General workflow for the ring-closing metathesis of a **diallylmethylamine** derivative.

Mannich-Type Reactions

Diallylmethylamine, as a secondary amine, can participate in Mannich-type reactions.[13][14]

This three-component condensation reaction involves an aldehyde (often formaldehyde), a primary or secondary amine, and a compound with an acidic proton (e.g., a ketone, ester, or alkyne). The product is a β -amino-carbonyl compound, known as a Mannich base.

Application Note:

Mannich bases are important intermediates in the synthesis of a wide variety of pharmaceuticals and natural products.[15] The use of **diallylmethylamine** in this reaction would introduce the diallylmethylamino group into the target molecule, providing handles for further synthetic transformations via the allyl groups.

Experimental Protocol: General Procedure for Mannich Reaction[14][16]

Materials:

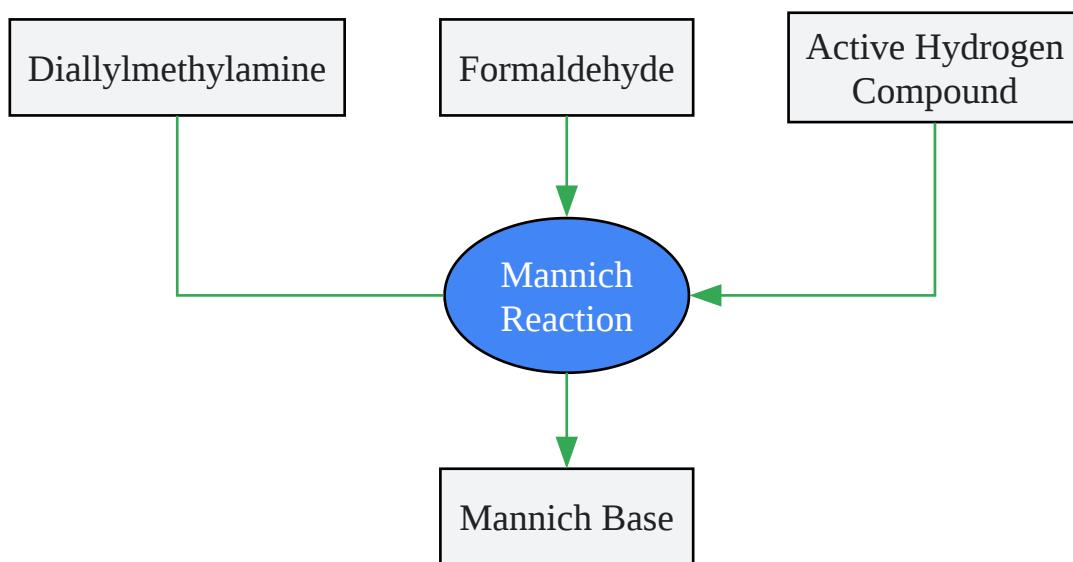
- **Diallylmethylamine**
- Formaldehyde (or another non-enolizable aldehyde)
- Active hydrogen compound (e.g., acetophenone)
- Solvent (e.g., ethanol)
- Acid catalyst (e.g., HCl)

Procedure:

- In a reaction flask, combine the active hydrogen compound, **diallylmethylamine**, and formaldehyde in a suitable solvent.
- An acid catalyst is often added to facilitate the reaction.
- The mixture is stirred at room temperature or heated to reflux for several hours.
- The reaction progress is monitored by TLC.

- Upon completion, the reaction mixture is worked up by neutralization and extraction with an organic solvent.
- The organic layer is dried and concentrated, and the crude product is purified by chromatography or crystallization.

Diagram: Mannich Reaction with **Diallylmethylamine**



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Caption: The three components of a Mannich reaction involving **diallylmethylamine**.

Conclusion

Diallylmethylamine is a readily available and highly useful chemical intermediate with a broad range of applications in organic synthesis. Its ability to undergo quaternization, participate in the construction of pharmaceutical precursors, and engage in powerful carbon-carbon and carbon-heteroatom bond-forming reactions like ring-closing metathesis and the Mannich reaction makes it a valuable tool for chemists in academia and industry. The protocols and data presented here provide a foundation for the further exploration and utilization of this versatile building block in the development of novel molecules and synthetic methodologies.

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